Methylmalondialdehyde Methylmalondialdehyde
Brand Name: Vulcanchem
CAS No.: 16002-19-0
VCID: VC21017244
InChI: InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3
SMILES: CC(C=O)C=O
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol

Methylmalondialdehyde

CAS No.: 16002-19-0

Cat. No.: VC21017244

Molecular Formula: C4H6O2

Molecular Weight: 86.09 g/mol

* For research use only. Not for human or veterinary use.

Methylmalondialdehyde - 16002-19-0

Specification

CAS No. 16002-19-0
Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
IUPAC Name 2-methylpropanedial
Standard InChI InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3
Standard InChI Key VXYSFSCCSQAYJV-UHFFFAOYSA-N
SMILES CC(C=O)C=O
Canonical SMILES CC(C=O)C=O

Introduction

Synthesis and Preparation of Methylmalondialdehyde

The synthesis of methylmalondialdehyde sodium salt has been described in detail by Claeson et al., who developed a procedure that yields a high-purity compound suitable for use as an internal standard . The purity and identity of synthesized Me-MDA can be confirmed through multiple analytical techniques, including:

  • Nuclear magnetic resonance (NMR) spectroscopy

  • UV spectroscopy

  • Micellar electrokinetic chromatography (MEKC)

After synthesis, the Me-MDA sodium salt can be isolated as crystalline material, and the remaining traces of NaOH are carefully removed by rinsing the crystals with an acetone-ethanol mixture. This purification process yields approximately 80% of the final product . The synthesized Me-MDA shows excellent stability and purity, with only one peak corresponding to Me-MDA observed in CZE analysis of standard solutions .

Analytical Applications of Methylmalondialdehyde

Use as an Internal Standard

Methylmalondialdehyde serves primarily as an internal standard for the determination of malondialdehyde in biological samples . The application of Me-MDA as an internal standard has been demonstrated in rat brain homogenate samples, where it provides a reference point for accurate quantification of MDA produced during lipid peroxidation .

When used as an internal standard, Me-MDA compensates for variations in sample preparation, recovery, and instrumental response, leading to more reliable and reproducible MDA measurements . This is particularly important given the significance of MDA as a biomarker of oxidative stress and lipid peroxidation in various pathological conditions .

Analytical Techniques

Multiple analytical techniques can be employed for the detection and quantification of Me-MDA alongside MDA:

Table 1: Comparison of Analytical Techniques for Me-MDA and MDA Detection

TechniqueDetection MethodWavelengthSample PreparationLimit of Detection (LOD)Analysis Time
Capillary Zone Electrophoresis (CZE)UV detection267 nmNo derivatization required0.5 μM (Me-MDA), 0.2 μM (MDA)~10 min
High-Performance Liquid Chromatography (HPLC)UV detection245 nmNo derivatization requiredNot specified in sourcesVaries
Gas Chromatography (GC)Electron capture or mass spectrometric detectionN/ADerivatization with pentafluorophenylhydrazine (PFPH)Not specified in sourcesVaries

Capillary Zone Electrophoresis (CZE)

CZE with UV detection at 267 nm is identified as the preferred analytical technique for Me-MDA and MDA separation and quantification . This method offers several advantages:

  • Analysis can be performed on native molecules without requiring derivatization

  • Relatively quick analysis time (approximately 10 minutes)

  • Good sensitivity with limits of detection of 0.5 μM for Me-MDA and 0.2 μM for MDA

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection at 245 nm represents an alternative approach for Me-MDA and MDA analysis. In the HPLC method developed by Bull and Marnett, an ion-pairing reagent was used at neutral pH to increase retention factors (k') for MDA and Me-MDA . An alternative approach utilizes low pH conditions to suppress ionization of these compounds, resulting in increased retention and improved separation .

Gas Chromatography (GC)

GC coupled with electron capture detection or mass spectrometric detection requires derivatization of Me-MDA and MDA with pentafluorophenylhydrazine (PFPH) prior to analysis . In mass spectrometry analysis:

  • The Me-MDA derivative produces a fragment with an m/z ratio of 220

  • A prominent fragment appears in the PFPH-Me-MDA spectra at m/z 247

  • The m/z 247 peak potentially represents a cyclic aromatic fragment formed by rearrangement of the methyl group of Me-MDA into the ring with subsequent hydrogen loss

Mass Spectrometric Characteristics

Mass spectrometric analysis of the pentafluorophenylhydrazine (PFPH) derivatives of Me-MDA provides valuable structural information. The fragmentation pattern reveals distinctive peaks that can be used for identification and quantification purposes .

Table 2: Key Mass Spectrometric Fragments of PFPH-Derivatized Me-MDA

m/z RatioProposed Fragment Identity
220Fragment resulting from the Me-MDA derivative
247Cyclic aromatic fragment formed by rearrangement of the methyl group into the ring with hydrogen loss

This fragmentation pattern provides a characteristic fingerprint for Me-MDA identification in complex biological matrices and enables selective detection even in the presence of other compounds .

Comparative Analysis with Other MDA Measurement Techniques

Traditional methods for MDA determination, such as the 2-thiobarbituric acid (TBA) assay, suffer from several limitations including lack of specificity and the generation of artifacts during sample processing . The TBA assay, while widely used, involves a condensation reaction between two molecules of TBA and one molecule of MDA under acidic conditions and high temperature (~100°C), conditions that can generate additional MDA from decomposition of lipid peroxidation products during the reaction process .

The use of Me-MDA as an internal standard, coupled with advanced analytical techniques like CZE, HPLC, or GC-MS, offers several advantages over traditional methods:

  • Improved specificity for MDA determination

  • Compensation for matrix effects and variations in sample preparation

  • Higher accuracy in quantification

  • Ability to distinguish between free and protein-bound MDA

Recent advancements in MDA analysis include techniques such as LC-MS(MS) and GC-MS(MS), which provide enhanced selectivity and sensitivity . Me-MDA serves as an effective internal standard for these advanced analytical platforms, further improving the reliability of MDA measurements.

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